molecular formula C13H12ClN B1265563 9-Chloro-1,2,3,4-tetrahydroacridine CAS No. 5396-30-5

9-Chloro-1,2,3,4-tetrahydroacridine

Cat. No. B1265563
CAS RN: 5396-30-5
M. Wt: 217.69 g/mol
InChI Key: IYPJWKLHPNECFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives involves several chemical reactions, including nucleophilic substitution of chloro groups and cyclization processes. For example, a series of 9-substituted tetrahydroacridines were synthesized by nucleophilic substitution of the chloro group with different nucleophiles in 9-chlorotetrahydroacridine. The latter could be obtained by POCl3 mediated cyclization of an intermediate enamine, prepared by acid-catalyzed condensation of anthranilic acid and cyclohexanone (Tripathi et al., 2006).

Molecular Structure Analysis

The molecular structure of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray crystallography has been used to determine the crystal structures of related compounds, revealing insights into their geometric configurations, bond lengths, and angles, which are critical for understanding their reactivity and interactions with other molecules (Shi et al., 2007).

Chemical Reactions and Properties

9-Chloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including nucleophilic substitutions and interactions with different reagents, leading to the formation of a range of derivatives with diverse properties. These reactions are influenced by the presence of the chloro group and the tetrahydroacridine core, which can participate in electron transfer and addition reactions (Fukuzumi et al., 2004).

Physical Properties Analysis

The physical properties of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives, such as solubility, melting points, and crystalline forms, are pivotal for their application in different research fields. These properties are determined by the compound's molecular structure and substituents, which affect its intermolecular interactions and stability (Roopan & Khan, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various substrates, are essential for understanding the applications and behavior of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives in chemical and biological systems. Studies have explored these aspects through experimental and theoretical approaches, highlighting the compound's potential in catalysis, synthesis of novel derivatives, and as intermediates in organic reactions (Sakanishi et al., 1990).

Scientific Research Applications

Specific Scientific Field

Pharmacology and Therapeutics

Summary of the Application

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Methods of Application or Experimental Procedures

The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .

Results or Outcomes

Numerous acridines with beneficial, biological, or photochemical effects have been developed . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

Corrosion Inhibitors

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

Acridine and its derivatives have been found to be promising as corrosion inhibitors .

Methods of Application or Experimental Procedures

Acridine-based compounds function as corrosion inhibitors through a process that involves the movement of mass and charge across a metal/solution interface .

Results or Outcomes

9-aminoacridine (300 ppm) showed 94.2% inhibition efficiency (IE) toward mild steel and 2-methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA; 400 ppm) showed 97.9% IE toward X80 steel in very harsh 15% HCl .

Pigments and Dyestuffs

Specific Scientific Field

Chemistry and Materials Science

Summary of the Application

Acridine derivatives were initially used as pigments and dyestuffs .

Results or Outcomes

The use of acridine derivatives as pigments and dyestuffs has been established, but specific results or outcomes are not detailed in the available resources .

Alzheimer’s Disease Treatment

Specific Scientific Field

Pharmacology and Therapeutics

Summary of the Application

Tacrine, also known as 9-amino-1,2,3,4-tetrahydroacridine, was the first acridine-based drug to be clinically authorized for the treatment of Alzheimer’s disease .

Results or Outcomes

The development of acridine-based counterparts with fewer side effects and lower IC values has been a focus of research in the treatment of Alzheimer’s disease .

Inhibition of Acetyl/Butyrylcholinesterase and α-Glucosidase

Specific Scientific Field

Pharmacology and Therapeutics

Summary of the Application

Functionalized tacrine derivatives, including 9-chloro-1,2,3,4-tetrahydroacridine, have been synthesized and evaluated for their inhibitory activity against acetyl/butyrylcholinesterase and α-glucosidase .

Methods of Application or Experimental Procedures

A mild and greener protocol was developed for C–C (C (sp3)−H functionalization) and C–N bond formation to synthesize functionalized tacrine derivatives .

Results or Outcomes

The majority of the compounds reported were significantly more potent inhibitors than the standard inhibitor tacrine (AChE IC50 = 203.51 nM; BChE IC50 = 204.01 nM) .

Cancer Treatment

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

9-Chloro-1,2,3,4-tetrahydroacridine is a sulfa drug that inhibits the growth of cancer cells .

Results or Outcomes

The use of 9-Chloro-1,2,3,4-tetrahydroacridine as a cancer treatment has been established, but specific results or outcomes are not detailed in the available resources .

Safety And Hazards

The safety information for 9-Chloro-1,2,3,4-tetrahydroacridine includes a signal word of danger . The hazard statements include H301 and H319 . Precautionary statements include P301+P310 and P305+P351+P338 .

Future Directions

There is still much to learn about previously reported acridines. In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer .

properties

IUPAC Name

9-chloro-1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPJWKLHPNECFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202248
Record name Acridine, 1,2,3,4-tetrahydro-9-chloro-
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Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Chloro-1,2,3,4-tetrahydroacridine

CAS RN

5396-30-5
Record name 9-Chloro-1,2,3,4-tetrahydroacridine
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Record name 9-Chloro-1,2,3,4-tetrahydroacridine
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Record name 5396-30-5
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Record name Acridine, 1,2,3,4-tetrahydro-9-chloro-
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Record name 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE
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Record name 9-Chloro-1,2,3,4-tetrahydroacridine
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Synthesis routes and methods

Procedure details

2-Cyclohexylideneamino-benzoic acid (1.5 g, 6.9 mmol) was added to phosphorus oxychloride (4 mL) at 0° C. and stirred for 5 minutes followed by heating to 100° C. for 45 minutes. The reaction mixture was cooled to room temperature and slowly poured onto ice (˜100 g) and stirred for 30 minutes. CH2Cl2 (100 mL) was added and the mixture stirred for 5 minutes and the organic layer separated. The aq. layer was extracted with CH2Cl2 (50 mL). The combined CH2Cl2 layers were washed with sat. aq. NaHCO3 (2×50 mL), sat. aq. NaCl (50 mL), dried over Na2SO4, decanted and concentrated to give 9-chloro-1,2,3,4-tetrahydro-acridine, which, was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
RM Cross, JR Maignan, TS Mutka, L Luong, J Sargent… - 2011 - ACS Publications
Antimalarial activity of 1, 2, 3, 4-tetrahydroacridin-9 (10H)-ones (THAs) has been known since the 1940s and has garnered more attention with the development of the acridinedione …
Number of citations: 79 pubs.acs.org
LJ SARGENT, L SMALL - The Journal of Organic Chemistry, 1946 - ACS Publications
In our search for compounds which might prove useful in the prophylaxisof malaria, we considered the feasibility of preparing Atabrine analogs in the tetrahydroacridine series in the …
Number of citations: 26 pubs.acs.org
RP Tripathi, SS Verma, J Pandey, KC Agarwal… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 9-substituted tetrahydroacridines were synthesized by nucleophilic substitution of chloro group with different nucleophiles in 9-chlorotetrahydroacridine (2). The latter could …
Number of citations: 61 www.sciencedirect.com
OA Fathhalla, MS Mohamed, MA Farag… - Research on Chemical …, 2013 - Springer
This study aims at the synthesis and evaluation of the chemotherapeutic activity of a number of 9-substituted tetrahydroacridine derivatives. The starting material, acridine hydrazide, …
Number of citations: 7 link.springer.com
M Bajda, J Jończyk, B Malawska, K Czarnecka… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 4-dimethylaminobenzoic acid moiety was synthesized and tested towards inhibition of cholinesterases and amyloid …
Number of citations: 32 www.sciencedirect.com
R Skibiński, K Czarnecka, M Girek… - Chemical Biology & …, 2018 - Wiley Online Library
New synthesized series of 9‐amino‐1,2,3,4‐tetrahydroacridine derivatives with iodobenzoic acid moiety were studied for their inhibitory activity toward cholinesterase and against β‐…
Number of citations: 15 onlinelibrary.wiley.com
J Ježek, J Hlaváček, J Šebestík - Progress in Drug Research, 2017 - Springer
Acridines interact with both nucleic acids and proteins. The targeting of these biopolymers is broadly applied in cancer therapy and gene delivery. Interestingly, due to direct interactions …
Number of citations: 17 link.springer.com
M Recanatini, A Cavalli, F Belluti, L Piazzi… - Journal of medicinal …, 2000 - ACS Publications
In this study, we attempted to derive a comprehensive SAR picture for the class of acetylcholinesterase (AChE) inhibitors related to tacrine, a drug currently in use for the treatment of …
Number of citations: 209 pubs.acs.org
W Osman, T Mohamed, VM Sit… - Chemical Biology & …, 2016 - Wiley Online Library
A library of substituted tetrahydroacridin‐9‐amine derivatives were designed, synthesized, and evaluated as dual cholinesterase and amyloid aggregation inhibitors. Compound 8e (N‐(…
Number of citations: 9 onlinelibrary.wiley.com
P Szymański, M Markowicz, E Mikiciuk-Olasik - Bioorganic Chemistry, 2011 - Elsevier
Current state of medical sciences does not allow to treatment neurodegenerative diseases such as Alzheimer’s disease (AD). At present treatment of AD is severely restricted. The main …
Number of citations: 46 www.sciencedirect.com

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